Bésifovir

Vue d'ensemble

Description

Bésifovir est un médicament antiviral expérimental principalement utilisé pour traiter l’infection par le virus de l’hépatite B (VHB). Il s’agit d’un nouveau phosphonate de nucléotide acyclique, structurellement similaire à l’adéfovir et au ténofovir. Le this compound est connu pour son activité antivirale puissante et son profil de sécurité favorable, ce qui en fait un candidat prometteur pour le traitement de l’hépatite B chronique .

Applications De Recherche Scientifique

Besifovir has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study nucleotide analogues and their interactions.

Biology: Investigated for its effects on viral replication and cellular mechanisms.

Medicine: Primarily researched for its efficacy in treating chronic hepatitis B.

Industry: Potential use in developing new antiviral therapies and improving existing treatment protocols.

Mécanisme D'action

Le Bésifovir exerce ses effets antiviraux en inhibant la réplication du VHB. Il est converti en sa forme active, un analogue de nucléotide, dans l’organisme. Cette forme active entre en compétition avec les nucléotides naturels, s’incorpore à l’ADN viral et provoque la terminaison de la chaîne. Les principales cibles moléculaires sont les enzymes ADN polymérase virale et transcriptase inverse, qui sont essentielles à la réplication du VHB .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Bésifovir implique plusieurs étapes clés :

Cyclopropylation : L’étape initiale implique la formation d’un groupe cyclopropyle, qui est crucial pour l’activité antivirale du composé.

Formation de Nucléoside : Le groupe cyclopropyle est ensuite attaché à une base purique, formant un analogue de nucléoside.

Phosphorylation : L’analogue de nucléoside subit une phosphorylation pour former l’analogue de nucléotide, qui est la forme active du this compound.

Méthodes de Production Industrielle : La production industrielle de this compound implique généralement une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend :

Traitement par lots : Utilisation de réacteurs par lots pour une synthèse contrôlée.

Purification : Emploi de techniques chromatographiques pour purifier le produit final.

Contrôle qualité : Tests rigoureux pour s’assurer que le composé répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de Réactions : Le Bésifovir subit diverses réactions chimiques, notamment :

Oxydation : Conversion du groupe cyclopropyle en intermédiaires plus réactifs.

Réduction : Réduction des composés intermédiaires pour stabiliser le produit final.

Substitution : Réactions de substitution nucléophile pour introduire des groupes fonctionnels.

Réactifs et Conditions Courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Solvants : Méthanol, éthanol, diméthylsulfoxyde (DMSO).

Produits Principaux : Le principal produit de ces réactions est l’analogue de nucléotide actif du this compound, qui présente une activité antivirale puissante contre le VHB.

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les analogues de nucléotides et leurs interactions.

Biologie : Investigué pour ses effets sur la réplication virale et les mécanismes cellulaires.

Médecine : Principalement étudié pour son efficacité dans le traitement de l’hépatite B chronique.

Industrie : Utilisation potentielle dans le développement de nouvelles thérapies antivirales et l’amélioration des protocoles de traitement existants.

Comparaison Avec Des Composés Similaires

Le Bésifovir est souvent comparé à d’autres analogues de nucléotides tels que l’adéfovir et le ténofovir :

Adéfovir : Structure similaire mais profil de sécurité différent. L’adéfovir est associé à une néphrotoxicité, tandis que le this compound a montré un profil de sécurité rénale plus favorable.

Ténofovir : Un autre agent antiviral puissant avec un mécanisme d’action similaire. Le this compound a démontré une incidence plus faible de toxicité osseuse et rénale lors d’essais cliniques.

Composés Similaires :

- Adéfovir

- Ténofovir

- Entecavir

- Lamivudine

Les caractéristiques structurales uniques du this compound et son profil de sécurité favorable en font un candidat prometteur pour le traitement à long terme de l’hépatite B chronique.

Activité Biologique

Besifovir dipivoxil maleate (BSV) is a novel antiviral agent developed for the treatment of chronic hepatitis B virus (HBV) infections. As a guanosine analogue, it exhibits potent antiviral activity and has been subjected to various clinical studies to evaluate its efficacy and safety profile. This article provides a comprehensive overview of the biological activity of besifovir, including data tables, case studies, and detailed research findings.

Besifovir functions as an acyclic nucleotide phosphonate, which is converted into its active form within the body. This active form inhibits HBV replication by interfering with the viral polymerase enzyme responsible for synthesizing viral DNA. The mechanism involves competitive inhibition, whereby besifovir mimics natural nucleotides, thereby disrupting the normal replication process of HBV.

Clinical Efficacy

Clinical Trials Overview

Several clinical trials have assessed the efficacy of besifovir in comparison to other antiviral agents such as tenofovir disoproxil fumarate (TDF). The most notable studies include:

- Phase 3 Non-Inferiority Trial : Conducted over 48 weeks with 197 patients, this trial demonstrated that BSV was non-inferior to TDF in achieving virological response rates (HBV DNA <69 IU/mL) with rates of 80.9% for BSV and 84.9% for TDF .

- Long-Term Efficacy Study : An extension study evaluated patients over 192 weeks, revealing virological response rates of approximately 90% for both BSV groups (BSV-BSV and TDF-BSV) .

Safety Profile

The safety profile of besifovir is noteworthy, particularly regarding renal function and bone mineral density (BMD). In comparative studies, besifovir demonstrated:

- Renal Safety : Patients on BSV exhibited preserved renal function compared to those on TDF, where initial declines were observed but later recovered after switching to BSV .

- Bone Health : Bone mineral density was well-maintained in patients treated with besifovir, contrasting with the adverse effects seen in TDF-treated patients .

Side Effects

The primary side effect noted in initial studies was L-carnitine depletion, which can lead to myonecrosis and hypoglycemia. Other reported side effects included mild thrombocytopenia and transient increases in liver enzymes .

Resistance Studies

Research has identified instances of drug resistance associated with besifovir treatment. In one study, a chronic hepatitis B patient exhibited viral breakthrough after long-term therapy due to mutations in the reverse transcriptase domain of HBV polymerase. Notably, ten mutations were linked to resistance against besifovir . This highlights the importance of monitoring for resistance mutations during treatment.

Summary of Key Findings

| Study | Duration | Population | Virological Response Rate (%) | Safety Observations |

|---|---|---|---|---|

| Phase 3 Trial | 48 weeks | 197 patients | BSV: 80.9%, TDF: 84.9% | Preserved renal function; minor side effects |

| Long-Term Study | 192 weeks | Treatment-naïve CHB patients | ~90% for both groups | No significant drug resistance noted |

| Resistance Study | N/A | CHB patient post-treatment | N/A | Identified mutations leading to resistance |

Propriétés

IUPAC Name |

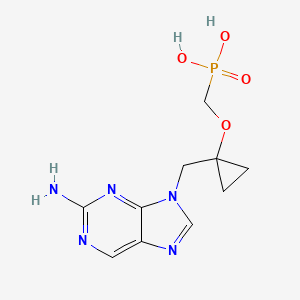

[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O4P/c11-9-12-3-7-8(14-9)15(5-13-7)4-10(1-2-10)19-6-20(16,17)18/h3,5H,1-2,4,6H2,(H2,11,12,14)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNSSKPZBDNJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN2C=NC3=CN=C(N=C32)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027760 | |

| Record name | Besifovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441785-25-7 | |

| Record name | Besifovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441785-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Besifovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besifovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Besifovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BESIFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PLG22CQUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.